2-(4-nitrophenyl)-N-[2-(phenylsulfanyl)phenyl]acetamide
Overview
Description
2-(4-nitrophenyl)-N-[2-(phenylsulfanyl)phenyl]acetamide is an organic compound that features a nitrophenyl group, a phenylthio group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-N-[2-(phenylsulfanyl)phenyl]acetamide typically involves the reaction of 4-nitroaniline with 2-(phenylthio)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-N-[2-(phenylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Compounds with substituted phenylthio groups.
Scientific Research Applications
2-(4-nitrophenyl)-N-[2-(phenylsulfanyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-N-[2-(phenylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylthio group can interact with thiol-containing enzymes or proteins. These interactions can lead to the modulation of biological pathways and the exertion of pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitrophenyl)-N-phenylacetamide: Lacks the phenylthio group.
2-(4-aminophenyl)-N-[2-(phenylthio)phenyl]acetamide: Contains an amino group instead of a nitro group.
2-(4-nitrophenyl)-N-[2-(methylthio)phenyl]acetamide: Contains a methylthio group instead of a phenylthio group.
Uniqueness
2-(4-nitrophenyl)-N-[2-(phenylsulfanyl)phenyl]acetamide is unique due to the presence of both the nitrophenyl and phenylthio groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-nitrophenyl)-N-(2-phenylsulfanylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-20(14-15-10-12-16(13-11-15)22(24)25)21-18-8-4-5-9-19(18)26-17-6-2-1-3-7-17/h1-13H,14H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCJGGTZHPFPSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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